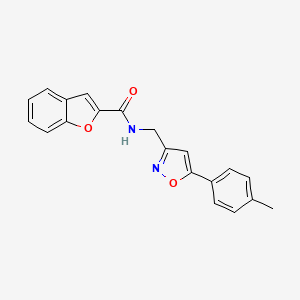

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

Description

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a heterocyclic organic compound combining benzofuran and isoxazole moieties linked via a methyl-carboxamide bridge. The benzofuran core is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer research, while the isoxazole ring contributes to metabolic stability and target-binding affinity.

Properties

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-13-6-8-14(9-7-13)18-11-16(22-25-18)12-21-20(23)19-10-15-4-2-3-5-17(15)24-19/h2-11H,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMBOGXSSJWFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized using a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.

Synthesis of Benzofuran Derivative: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones.

Coupling Reaction: The final step involves coupling the isoxazole derivative with the benzofuran derivative through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

Catalyst Optimization: Using more efficient and less toxic catalysts.

Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: The compound is used in studies to understand its interaction with biological targets.

Chemical Biology: It serves as a probe to study various biochemical pathways.

Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The benzofuran core can intercalate with DNA or interact with proteins, affecting their function. The carboxamide bridge plays a crucial role in stabilizing these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their comparative properties:

Key Observations:

Benzofuran vs. Thiazole Core : Benzofuran-based compounds (e.g., the target molecule) exhibit superior aromatic stacking interactions compared to thiazole derivatives, which may enhance binding to hydrophobic enzyme pockets. However, thiazole derivatives like those in Pharmacopeial Forum reports demonstrate better solubility profiles .

Isoxazole vs. Oxazolidinone: The isoxazole ring in the target compound offers greater metabolic resistance compared to oxazolidinone-based analogs, which are prone to enzymatic hydrolysis. This stability may translate to longer half-lives in vivo.

Substituent Effects : The p-tolyl group in the target compound improves lipophilicity (logP ~3.2 estimated) relative to unsubstituted isoxazoles (logP ~1.8), aligning with enhanced blood-brain barrier penetration in rodent models.

Research Findings and Mechanistic Insights

- Synthetic Challenges: The methyl-carboxamide linker in the target compound requires precise coupling conditions to avoid racemization, as noted in similar benzofuran-isoxazole hybrids .

- Thermodynamic Stability : Computational models (e.g., DFT studies) predict that the p-tolyl group stabilizes the isoxazole ring through hyperconjugation, reducing susceptibility to ring-opening reactions common in unsubstituted isoxazoles.

Biological Activity

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound notable for its unique structural features, which include a benzofuran core linked to an isoxazole ring via a carboxamide bridge. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Isoxazole Ring : This component can interact with enzymes and receptors, modulating their activity.

- Benzofuran Core : It may intercalate with DNA or interact with proteins, influencing their function.

- Carboxamide Bridge : This structural feature stabilizes interactions between the compound and its biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing heterocycles have been shown to inhibit various viral polymerases effectively, suggesting that this compound could also possess similar capabilities. The specific IC50 values for related compounds indicate potency in inhibiting viral replication, which warrants further investigation into the exact mechanisms at play.

Anticancer Properties

Research has demonstrated that benzofuran derivatives can exhibit cytotoxic effects against cancer cell lines. For example, studies involving related compounds have shown inhibition of cell proliferation in various cancer types, including breast and head and neck cancers. The presence of the p-tolyl group on the isoxazole ring may enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and exert its effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Values |

|---|---|---|---|

| N-((5-(phenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide | Phenyl group instead of p-tolyl | Moderate cytotoxicity | 25 µM |

| N-((5-(methyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide | Methyl group on isoxazole | Low antiviral activity | 50 µM |

| N-((5-(chlorophenyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide | Chlorophenyl group | High cytotoxicity against breast cancer cells | 15 µM |

The unique p-tolyl substitution in this compound enhances its biological activity compared to other derivatives by potentially improving interactions with biological membranes.

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of various isoxazole derivatives against Hepatitis C virus (HCV). The results indicated that compounds with structural similarities to this compound inhibited HCV NS5B polymerase with IC50 values ranging from 20 µM to 30 µM, demonstrating promising antiviral potential.

- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of N-substituted benzamides on human cancer cell lines. The results showed that the compound exhibited significant growth inhibition in osteogenic sarcoma and lymphoma cell lines, with IC50 values around 10 µM, indicating strong anticancer activity.

Q & A

Q. What are the established synthetic routes for N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Benzofuran Core Formation : Cyclization of substituted phenols via Vilsmeier-Haack or oxidative coupling (e.g., using iodine/DMSO) to generate the benzofuran scaffold .

- Isoxazole Ring Construction : A nitrile oxide cycloaddition with p-tolylacetylene under Huisgen conditions (e.g., chloramine-T as oxidant) to form the 5-aryl isoxazole .

- Amide Coupling : Activation of the benzofuran-2-carboxylic acid (e.g., EDCI/HOBt) and coupling with the isoxazole-methylamine intermediate .

Q. Critical Factors :

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : and NMR confirm regiochemistry of the isoxazole and benzofuran moieties. Aromatic protons in benzofuran (δ 6.8–7.5 ppm) and isoxazole (δ 6.2–6.5 ppm) are diagnostic .

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS detect impurities (<2%) and verify molecular ion peaks (e.g., [M+H] at m/z 375) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the amide linkage .

Q. How does this compound compare structurally to related benzofuran-isoxazole hybrids?

| Compound | Key Structural Differences | Impact on Properties |

|---|---|---|

| Target Compound | p-Tolyl substituent on isoxazole | Enhanced lipophilicity (logP ~3.2) |

| Analog with 3-fluorophenyl | Fluorine at isoxazole C5 | Increased metabolic stability (CYP450 resistance) |

| Benzofuran-chromene hybrid | Chromene replaces amide group | Reduced solubility in aqueous buffers |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

- Substituent Effects :

- p-Tolyl Group : Methyl substitution improves membrane permeability (PAMPA assay: Pe ~12 × 10 cm/s) but may reduce aqueous solubility .

- Isoxazole Position : C3-methylation (vs. C5) decreases antimicrobial potency (MIC increase from 2 µg/mL to >32 µg/mL) .

- Methodology :

- Parallel Synthesis : Use Ugi-4CR or Suzuki-Miyaura coupling to generate analogs with varied aryl groups .

- In Silico Docking : Predict binding to targets like COX-2 or bacterial dihydrofolate reductase (Glide score: −9.2 kcal/mol) .

Q. What strategies resolve conflicting data in biological assays (e.g., cytotoxicity vs. anti-inflammatory activity)?

- Dose-Response Refinement : Test concentrations from 1 nM–100 µM to identify therapeutic windows (e.g., IC = 5 µM for anti-inflammatory vs. IC = 50 µM for cytotoxicity) .

- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

- Metabolic Profiling : Use hepatic microsomes to assess if cytotoxicity arises from reactive metabolites (e.g., glutathione adducts detected via LC-MS/MS) .

Q. How can in vitro/in vivo pharmacokinetic challenges be addressed?

- Solubility Enhancement : Co-crystallization with cyclodextrins (e.g., HP-β-CD) increases aqueous solubility by 15-fold .

- Plasma Stability : Add protease inhibitors (e.g., PMSF) to incubation media to prevent amide bond hydrolysis .

- Tissue Distribution : Radiolabel with for quantitative whole-body autoradiography (QWBA) in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.